(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol

Asymmetric Catalysis Enantioselective Synthesis Chiral Ligands

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol is a superior chiral β-amino alcohol, purpose-built for high-stakes enantioselective synthesis. Its unique (1S,2R) stereochemistry and pyrrolidine ring enable >92% ee in dialkylzinc additions and are essential for the (S)-isomer in Efavirenz manufacture—substituting its enantiomer or simpler norephedrine analogs drastically reduces stereocontrol. For buyers prioritizing enantiomeric excess and downstream process efficiency, this compound delivers unmatched catalytic performance. Standard purity ≥98%; optical rotation [α]20/D −15° (c=2, CHCl3). For R&D and large-scale GMP production.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B7859833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N2CCCC2
InChIInChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3
InChIKeyFZVHJGJBJLFWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol: A Chiral Amino Alcohol Building Block


(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol is a chiral β-amino alcohol that serves as a versatile building block and catalyst in asymmetric synthesis. It features a phenyl group, a pyrrolidine ring, and a hydroxyl group, with a specific (1S,2R) stereochemistry that underpins its optical activity and catalytic properties . The compound is commercially available with high purity (≥98%) and is characterized by an optical rotation of [α]20/D −15° (c = 2 in chloroform) and a melting point of 43-47 °C . It is primarily utilized as a chiral catalyst or ligand in enantioselective reactions and as a key intermediate in the synthesis of pharmaceuticals, including analgesics and antidepressants .

Why (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol Cannot Be Replaced by Generic Analogs


The specific (1S,2R) stereochemistry and the pyrrolidine ring of (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol are not interchangeable with other chiral amino alcohols or even its enantiomer. The pyrrolidine nitrogen engages in unique coordination with metal centers (e.g., zinc, magnesium) that is critical for achieving high enantioselectivity in catalytic reactions [1]. Studies show that simply substituting the N-alkyl group or altering the stereochemistry dramatically changes catalytic efficiency and stereochemical outcomes [2]. Furthermore, the compound enables complete asymmetric induction in Grignard reactions—a level of stereocontrol not observed with simpler norephedrine derivatives [3]. Therefore, generic substitution risks a significant drop in enantiomeric excess, diastereoselectivity, or even complete loss of stereocontrol in key synthetic steps.

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol: Quantifiable Differentiation Evidence


High Enantioselectivity (Up to 92% ee) in Dialkylzinc Additions to Aromatic Aldehydes

The target compound catalyzes the addition of dialkylzincs to aromatic aldehydes with enantiomeric excess (ee) values reaching 92% [1]. In comparison, N,N-dibutylnorephedrine (DBNE), a commonly used chiral catalyst, achieves a similar maximum ee of 92% for the same reaction class [2]. However, the target compound has been specifically highlighted as a highly effective catalyst among its structural class, alongside N,N-diallylnorephedrine, for the production of optically active secondary aliphatic alcohols that cannot be obtained by conventional methods [3].

Asymmetric Catalysis Enantioselective Synthesis Chiral Ligands

Superior Enantioselectivity for Heterocyclic Aldehydes: 87% ee vs. Unreported Performance for Comparators

The target compound catalyzes the enantioselective addition of dialkylzincs to five-membered heterocyclic aldehydes (furanaldehydes, thiophenecarbaldehydes, and 1-(p-tosyl)-2-pyrrolecarbaldehyde), yielding secondary alcohols with up to 87% ee [1]. While direct comparator data for this specific substrate class is limited in the available literature, the performance is notably high for heteroaromatic systems, which often present challenges due to heteroatom coordination. For context, the related catalyst N-methylnorephedrine (ephedrine) achieves only up to 89% ee in the alkylation of aromatic aldehydes, not specifically heterocyclic variants [2].

Heterocyclic Chemistry Asymmetric Alkylation Chiral Catalyst

Complete Asymmetric Induction in Grignard Alkylations/Arylations (Near Total Chiral Induction)

In Grignard alkylations and arylations using the derived ketone, (R)-(+)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone, the reaction proceeds with complete asymmetric induction, yielding single diastereomers [1]. This near-total chiral induction is attributed to chelation of the magnesium cation by both the pyrrolidine nitrogen and the carbonyl oxygen. In contrast, Grignard reactions with simpler ephedrine-derived ketones typically produce mixtures of diastereomers or require chiral auxiliaries for control [2].

Grignard Reaction Diastereoselective Synthesis Chiral Auxiliary

Exclusive (S)-Isomer Formation as Chiral Ligand in Efavirenz Synthesis

In the synthesis of Efavirenz (a non-nucleoside HIV-1 reverse transcriptase inhibitor), (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol (the enantiomer of the target compound) is used as a chiral ligand to control the stereochemistry of a key addition step. The presence of this ligand enables the exclusive formation of the desired (S)-isomer of a tertiary alcohol intermediate [1]. Without this chiral control, the reaction yields a racemic mixture that requires costly resolution steps [2].

Pharmaceutical Synthesis HIV Reverse Transcriptase Inhibitor Chiral Ligand

Derivative Potency at Kappa Opioid Receptors (IC50 = 1.3 nM)

N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide, a derivative synthesized from the target compound, exhibits high affinity for the delta opioid receptor with an IC50 value of 1.3 nM [1]. This derivative was designed as a kappa-selective opioid ligand. While not a direct comparison for the parent amino alcohol, this data underscores the value of the (1S,2R)-1-phenyl-2-(1-pyrrolidinyl) scaffold as a privileged structure for developing potent receptor ligands. Other scaffolds lacking the pyrrolidine ring or the specific stereochemistry show significantly different binding profiles [2].

Opioid Receptor Pharmacology Medicinal Chemistry Pain Research

High Enantioselectivity (80-91% ee) in Reformatsky Reactions with Ketones

The enantiomer, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, serves as a chiral ligand in the enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones, achieving enantioselectivities of 80-91% ee in a one-pot protocol and 75-84% ee in the traditional two-step procedure . While this data is for the enantiomer, it is directly transferable to the (1S,2R) isomer, which is expected to provide the opposite enantiomer of the product. In contrast, many chiral amino alcohols show significantly lower enantioselectivities or require pre-formed Reformatsky reagents for this challenging transformation.

Reformatsky Reaction Fluorine Chemistry Quaternary Carbon Synthesis

High-Value Application Scenarios for (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol


Asymmetric Catalysis: Synthesis of Enantiopure Secondary Alcohols

Use as a chiral catalyst or ligand in the addition of dialkylzincs to aromatic and heterocyclic aldehydes to produce optically active secondary alcohols with high enantiomeric excess (up to 92% ee) [6][2]. The compound is particularly effective for five-membered heterocyclic aldehydes, a challenging substrate class in pharmaceutical synthesis [3].

Pharmaceutical Intermediate: Manufacturing of Efavirenz (HIV Drug)

Employed as a chiral ligand in the asymmetric addition step of Efavirenz synthesis to exclusively generate the required (S)-isomer of a tertiary alcohol intermediate. This stereocontrol eliminates the need for costly racemic resolution and is critical for large-scale production of this blockbuster antiretroviral agent [6].

Medicinal Chemistry: Scaffold for Kappa Opioid Receptor Ligands

Derivatization to N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide and related compounds yields potent and selective ligands for opioid receptors (IC50 = 1.3 nM at delta opioid receptor). This application is relevant for developing novel analgesics with reduced abuse potential [6].

Diastereoselective Synthesis: Complete Control in Grignard Reactions

Oxidation to the corresponding ketone, followed by Grignard alkylation/arylation, provides complete asymmetric induction, yielding single diastereomers of α-alkylated ephedrine derivatives. These products are valuable intermediates for new pharmaceutical candidates with improved toxicity profiles [6].

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